molecular formula C9H22O2Si B015442 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol CAS No. 73842-99-6

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Cat. No. B015442
Key on ui cas rn: 73842-99-6
M. Wt: 190.35 g/mol
InChI Key: NETUFVYVNJNFMU-UHFFFAOYSA-N
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Patent
US06702705B1

Procedure details

DMSO (24 mmol) is added to oxalyl chloride (11 mmol) in 40 mL of CH2Cl2 cooled to −78° C. After 15 minutes, alcohol 46 (10 mmol) is added. After an additional 15 minutes, triethylamine (50 mmol) is added. The mixture is allowed to warm to 0° C. and then poured into 0.1 M HCl (100 mL). The phases are separated, and the aqueous phase is extracted with ethyl acetate (2×100 mL). The organic phases are washed with water (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The mixture is purified by flash chromatography to give the product as a colorless oil.
Name
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[O:11]([CH2:19][CH2:20][CH2:21][OH:22])[Si:12]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:14])[CH3:13].C(N(CC)CC)C.Cl>C(Cl)Cl>[O:11]([CH2:19][CH2:20][CH:21]=[O:22])[Si:12]([C:15]([CH3:17])([CH3:18])[CH3:16])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCCO
Step Three
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The organic phases are washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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